3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable building block in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of triethylamine and DMSO as solvents ensures the reaction proceeds smoothly, and the reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 3-amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . This inhibition disrupts cellular processes such as actin polymerization, which is essential for cell motility and metastasis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzo[b]thiophene-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the amino and trifluoromethyl groups in 3-amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid enhances its chemical stability, reactivity, and biological activity. This makes it a unique and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)5-3-1-2-4-6(14)8(9(15)16)17-7(4)5/h1-3H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLVGFYRLMNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.